molecular formula C29H46N2O6 B1383181 Boc-Glu-Obzl.DCHA CAS No. 30924-91-5

Boc-Glu-Obzl.DCHA

Cat. No. B1383181
CAS RN: 30924-91-5
M. Wt: 518.7 g/mol
InChI Key: XKYXIVNBTCGYSE-ZOWNYOTGSA-N
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Description

Boc-Glu-Obzl.DCHA, also known as N-Boc-L-glutamic acid alpha benzyl ester dicyclohexylamine salt, is a compound used in peptide synthesis . It is an N-terminal protected amino acid used to make unique peptides containing glutamate benzyl ester residues .


Molecular Structure Analysis

The molecular formula of Boc-Glu-Obzl.DCHA is C17H23NO6·C12H23N . Its molecular weight is 518.7 . The InChI code and SMILES string provide more detailed structural information .


Physical And Chemical Properties Analysis

Boc-Glu-Obzl.DCHA is a white to off-white powder . Its melting point is between 95-99 °C . It should be stored at -20°C .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Boc-Glu-Obzl.DCHA: is primarily used in SPPS to create unique peptides with glutamate benzyl ester residues. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to an insoluble resin. The Boc group (tert-butoxycarbonyl) serves as a temporary protection for the amino group during synthesis, preventing unwanted side reactions .

Synthesis of Peptide-Based Inhibitors

Researchers have utilized Boc-Glu-Obzl.DCHA in the synthesis of peptide-based inhibitors targeting human caspases. These inhibitors play a crucial role in regulating apoptosis, and their development can contribute to treatments for diseases where apoptosis is dysregulated, such as cancer .

Development of Antiviral Agents

The compound has been employed in creating inhibitors against human rhinovirus (HRV) 3C protease. These inhibitors have shown enzyme inhibitory activity in vitro, suggesting potential applications in the development of antiviral therapies .

Vitamin K-dependent Carboxylation Studies

Boc-Glu-Obzl.DCHA: serves as a substrate for vitamin K-dependent carboxylation. This process is essential for the post-translational modification of certain proteins, which is significant in blood coagulation pathways and bone metabolism .

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYXIVNBTCGYSE-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Glu-Obzl.DCHA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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